ATB-343
Overview
Description
ATB-343 is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a sulfanylidenedithiol group with a chlorobenzoyl and methoxy-substituted indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATB-343 typically involves multiple steps, including the formation of the sulfanylidenedithiol group and the coupling of the indole moiety. Common reagents used in these reactions include thiols, chlorobenzoyl chloride, and methoxy-substituted indoles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ATB-343 can undergo various chemical reactions, including:
Oxidation: The sulfanylidenedithiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The chlorobenzoyl group can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group on the indole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidenedithiol group can yield disulfides, while reduction of the chlorobenzoyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ATB-343 is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the indole moiety suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity and functional groups make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of ATB-343 involves its interaction with specific molecular targets. The indole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanylidenedithiol group may also play a role in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the sulfanylidenedithiol group, chlorobenzoyl moiety, and methoxy-substituted indole provides a distinct reactivity profile, making it a valuable compound for various scientific and industrial applications.
Biological Activity
ATB-343 is a hybrid molecule that combines the properties of an H2S donor with the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This compound has garnered attention for its potential therapeutic benefits, particularly in reducing gastrointestinal side effects commonly associated with traditional NSAIDs. The following sections detail the biological activity of this compound, including its mechanisms of action, in vivo and in vitro studies, and comparative analyses with similar compounds.
This compound's biological activity is primarily attributed to its dual functionality as an H2S donor and an NSAID. The mechanisms include:
- COX Inhibition : Similar to indomethacin, this compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation and pain .
- H2S Release : The release of hydrogen sulfide (H2S) plays a crucial role in mitigating gastrointestinal damage. H2S is known for its vasodilatory and anti-inflammatory properties, which can counteract the adverse effects typically seen with NSAIDs .
- Redox Modulation : The sulfanylidenedithiol group in this compound may participate in redox reactions, influencing various biological targets and enhancing its therapeutic profile.
In Vivo Studies
Research has demonstrated the efficacy of this compound in animal models:
- Gastroprotective Effects : In rat studies, this compound significantly inhibited gastric prostaglandin synthesis without causing gastric damage, a common side effect associated with indomethacin .
- Inflammation Reduction : In models of inflammation, this compound exhibited reduced leukocyte adherence to vascular endothelium compared to traditional NSAIDs, suggesting improved safety profiles for long-term use .
- Thyroid Hormone Regulation : this compound has been shown to suppress thyroid hormone secretion and cholera toxin-induced intestinal fluid accumulation, indicating a broader spectrum of action beyond simple anti-inflammatory effects .
In Vitro Studies
In vitro experiments have further elucidated the biological activity of this compound:
- Cell Proliferation Assays : Studies indicated that this compound can inhibit cell proliferation in certain cancer cell lines while promoting apoptosis through H2S-mediated pathways .
- Protein Kinase Inhibition : At submicromolar concentrations, this compound inhibited cyclic AMP-dependent protein kinase activity and endogenous protein phosphorylation, highlighting its potential impact on cellular signaling pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other NSAIDs and H2S donors:
Compound | COX Inhibition | Gastroprotective Effects | H2S Release | Unique Features |
---|---|---|---|---|
Indomethacin | Yes | Yes | No | High risk of gastric damage |
This compound | Yes | No | Yes | Reduced gastrointestinal side effects |
Other H2S Donors | Variable | Variable | Yes | Potentially less effective against inflammation |
Case Studies
Recent clinical trials have explored the therapeutic applications of this compound:
- Alzheimer's Disease Trials : Indomethacin derivatives have entered trials for Alzheimer's disease treatment, leveraging their anti-inflammatory properties to potentially slow disease progression .
- Chronic Pain Management : Ongoing studies aim to assess the long-term safety and efficacy of this compound in chronic pain management settings where traditional NSAIDs are typically used.
Properties
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZXDOBSHEDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648590 | |
Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000700-26-4 | |
Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.